(R)-Ru(OAc)₂(SEGPHOS)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

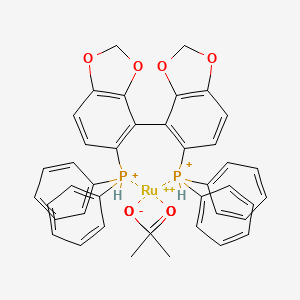

®-Ru(OAc)2(SEGPHOS) is a chiral ruthenium complex that incorporates the SEGPHOS ligand. SEGPHOS, a chiral diphosphine ligand, is known for its high enantioselectivity and is widely used in asymmetric synthesis. The ruthenium complex with SEGPHOS is particularly significant in catalytic asymmetric hydrogenation reactions, where it facilitates the production of enantiomerically pure compounds.

Applications De Recherche Scientifique

®-Ru(OAc)2(SEGPHOS) has a wide range of applications in scientific research:

Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology: The complex is used in the synthesis of chiral intermediates for biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

Medicine: It plays a role in the synthesis of chiral drugs, enhancing the efficacy and reducing the side effects of pharmaceutical compounds.

Industry: The complex is employed in the production of high-value chemicals and materials, including polymers and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of the compound ®-Ru(OAc)2(SEGPHOS) is the catalytic process of asymmetric reactions . It is a ruthenium catalyst used for asymmetric hydrogenation of olefins . The compound interacts with its targets to facilitate chemical reactions, particularly those involving the addition of hydrogen (H2) across double or triple bonds .

Mode of Action

®-Ru(OAc)2(SEGPHOS) acts as a chiral ligand in the catalytic process. It binds to the metal center of the catalyst, thereby inducing asymmetry in the catalyst’s active site . This asymmetry allows the catalyst to preferentially facilitate the formation of one enantiomer over the other in a chemical reaction, resulting in a chiral product .

Biochemical Pathways

The compound ®-Ru(OAc)2(SEGPHOS) is involved in various biochemical pathways, particularly those related to the synthesis of chiral molecules . For instance, it is used in the nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes, and the enantioselective synthesis of dihydrobenzofurans and dihydronaphthofurans via olefin isomerization/enantioselective intramolecular Alder-ene reaction of enynes . The downstream effects of these pathways include the production of chiral molecules, which are important in many areas of chemistry and biology.

Pharmacokinetics

In the context of its use in chemical reactions, the compound is known to be stable under the reaction conditions .

Result of Action

The primary result of the action of ®-Ru(OAc)2(SEGPHOS) is the facilitation of asymmetric reactions, leading to the production of chiral molecules . These chiral molecules can have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Analyse Biochimique

Biochemical Properties

®-Ru(OAc)2(SEGPHOS) plays a significant role in biochemical reactions. It is used as a catalytic ligand for various metal-catalyzed reactions . The compound interacts with enzymes and proteins, facilitating reactions such as the nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes . The nature of these interactions is primarily catalytic, aiding in the acceleration of biochemical reactions.

Molecular Mechanism

The molecular mechanism of ®-Ru(OAc)2(SEGPHOS) involves its role as a catalyst in various reactions. It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating enzyme activation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ru(OAc)2(SEGPHOS) typically involves the coordination of the SEGPHOS ligand to a ruthenium precursor. One common method includes the reaction of ruthenium(II) acetate with SEGPHOS in an appropriate solvent under inert conditions. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligand to the metal center.

Industrial Production Methods: Industrial production of ®-Ru(OAc)2(SEGPHOS) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and enantioselectivity of the product. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality ®-Ru(OAc)2(SEGPHOS) suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: ®-Ru(OAc)2(SEGPHOS) primarily undergoes catalytic reactions, including:

Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of alkenes and ketones, producing chiral alcohols and amines.

Hydrosilylation: It catalyzes the addition of hydrosilanes to alkenes, resulting in the formation of organosilicon compounds.

Hydroamination: The complex facilitates the addition of amines to alkenes, forming chiral amines.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas is used as the reducing agent, with the reaction typically conducted under high pressure and moderate temperatures.

Hydrosilylation: Hydrosilanes such as triethylsilane are used, with the reaction carried out at room temperature or slightly elevated temperatures.

Hydroamination: Amines and alkenes are reacted in the presence of the ruthenium complex, often under mild conditions.

Major Products:

Hydrogenation: Chiral alcohols and amines.

Hydrosilylation: Organosilicon compounds.

Hydroamination: Chiral amines.

Comparaison Avec Des Composés Similaires

BINAP-Ruthenium Complexes: These complexes also use a chiral diphosphine ligand (BINAP) and are widely used in asymmetric hydrogenation.

DTBM-SEGPHOS-Ruthenium Complexes: These complexes use a bulkier derivative of SEGPHOS, providing higher enantioselectivity in certain reactions.

Uniqueness: ®-Ru(OAc)2(SEGPHOS) is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. The narrower dihedral angle of SEGPHOS compared to BINAP results in increased enantioselectivity and activity of the metal complex .

Activité Biologique

(R)-Ru(OAc)₂(SEGPHOS) is a ruthenium-based catalyst that has garnered significant attention in the field of asymmetric catalysis, particularly for its biological activity and potential applications in pharmaceuticals. This article reviews its biological activity, focusing on its mechanism, efficacy in various reactions, and relevant case studies.

Overview of (R)-Ru(OAc)₂(SEGPHOS)

(R)-Ru(OAc)₂(SEGPHOS) is a chiral ruthenium complex that employs SEGPHOS (a bidentate phosphine ligand) to facilitate asymmetric transformations. The compound is characterized by its ability to catalyze hydrogenation and reductive amination reactions with high enantioselectivity.

The biological activity of (R)-Ru(OAc)₂(SEGPHOS) primarily stems from its catalytic properties. The mechanism involves the coordination of substrates to the ruthenium center, followed by hydrogenation or reduction processes. The SEGPHOS ligand plays a crucial role in stabilizing the transition states and enhancing the selectivity of the reactions.

Hydrogenation Reactions

(R)-Ru(OAc)₂(SEGPHOS) has shown exceptional performance in hydrogenation reactions, particularly for converting ketones and aldehydes into their corresponding alcohols with high enantiomeric excess. For instance, a study demonstrated that using this catalyst resulted in yields exceeding 99% with enantiomeric excesses (ee) up to 96% for certain substrates .

Table 1: Performance of (R)-Ru(OAc)₂(SEGPHOS) in Hydrogenation

| Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Ethyl Levulinate | 99 | 18 |

| α-Arylcyclohexanols | 94 | 98.5 |

| Various Carbonyl Compounds | >95 | >99 |

Reductive Amination

In addition to hydrogenation, (R)-Ru(OAc)₂(SEGPHOS) has been effectively employed in direct asymmetric reductive amination. This reaction is pivotal for synthesizing chiral amines, which are essential building blocks in pharmaceuticals. The compound has demonstrated high selectivity and efficiency, achieving yields close to 100% in various cases .

Case Study: Direct Asymmetric Reductive Amination

A recent investigation highlighted the use of (R)-Ru(OAc)₂(SEGPHOS) for the synthesis of chiral amines from α-alkoxy ketones. The reaction conditions were optimized to yield products with an ee of up to 95%, showcasing the versatility and efficacy of this catalyst in creating complex chiral structures .

Biological Implications

The biological implications of (R)-Ru(OAc)₂(SEGPHOS) extend beyond catalysis; it has potential applications in drug development due to its ability to produce enantiopure compounds that are often required for therapeutic agents. The high selectivity and efficiency in synthesizing chiral molecules make it a valuable tool in medicinal chemistry.

Propriétés

IUPAC Name |

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLLIGZFQVMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O8P2Ru+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.